molecular formula C7H9FN2 B1592309 (4-Fluoro-2-methylphenyl)hydrazine CAS No. 356534-04-8

(4-Fluoro-2-methylphenyl)hydrazine

Cat. No. B1592309
CAS RN: 356534-04-8
M. Wt: 140.16 g/mol
InChI Key: XFIRHGKZHMDXKJ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)hydrazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-fluoro-2-methylphenylhydrazine or FMPhH. It is a hydrazine derivative that has a fluoro-substituted phenyl ring attached to the hydrazine group. In

Scientific Research Applications

(4-Fluoro-2-methylphenyl)hydrazine has been found to have potential applications in various scientific fields. It has been used as a starting material for the synthesis of other compounds such as 4-fluoro-2-methylphenylhydrazone, which has been reported to have anti-tubercular activity. FMPhH has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a reagent in the synthesis of various pharmaceutical compounds.

Mechanism Of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)hydrazine is not well understood. However, it has been reported to act as a nucleophile and a reducing agent in various chemical reactions. It has also been found to form stable complexes with metal ions, which can be used in catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4-Fluoro-2-methylphenyl)hydrazine. However, it has been reported to have low toxicity and is not considered a mutagen or a carcinogen.

Advantages And Limitations For Lab Experiments

One of the advantages of using (4-Fluoro-2-methylphenyl)hydrazine in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for the use of (4-Fluoro-2-methylphenyl)hydrazine in scientific research. One potential area of interest is its use as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, further studies are needed to explore its potential as a starting material for the synthesis of other compounds with biological activity. Its potential as a reagent in the synthesis of pharmaceutical compounds should also be explored. Finally, more research is needed to determine its safety profile and toxicity.
In conclusion, (4-Fluoro-2-methylphenyl)hydrazine is a chemical compound that has potential applications in various scientific fields. Its ease of synthesis and low toxicity make it an attractive starting material for the synthesis of other compounds. However, further research is needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

(4-fluoro-2-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIRHGKZHMDXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607448
Record name (4-Fluoro-2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-2-methylphenyl)hydrazine

CAS RN

356534-04-8
Record name (4-Fluoro-2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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